Cas no 1806567-03-2 (2-(3-Bromopropyl)-6-hydroxymandelic acid)

2-(3-Bromopropyl)-6-hydroxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Bromopropyl)-6-hydroxymandelic acid
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- Inchi: 1S/C11H13BrO4/c12-6-2-4-7-3-1-5-8(13)9(7)10(14)11(15)16/h1,3,5,10,13-14H,2,4,6H2,(H,15,16)
- InChI Key: UTOWMHXNHCDMJT-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC=C(C=1C(C(=O)O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Topological Polar Surface Area: 77.8
- XLogP3: 2.4
2-(3-Bromopropyl)-6-hydroxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026188-1g |
2-(3-Bromopropyl)-6-hydroxymandelic acid |
1806567-03-2 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015026188-500mg |
2-(3-Bromopropyl)-6-hydroxymandelic acid |
1806567-03-2 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
Alichem | A015026188-250mg |
2-(3-Bromopropyl)-6-hydroxymandelic acid |
1806567-03-2 | 97% | 250mg |
489.60 USD | 2021-06-18 |
2-(3-Bromopropyl)-6-hydroxymandelic acid Related Literature
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on 2-(3-Bromopropyl)-6-hydroxymandelic acid
2-(3-Bromopropyl)-6-hydroxymandelic Acid: A Comprehensive Overview
2-(3-Bromopropyl)-6-hydroxymandelic acid (CAS No. 1806567-03-2) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its distinctive structure, which combines a brominated propyl group with a hydroxymandelic acid moiety. The hydroxymandelic acid backbone is a derivative of mandelic acid, a naturally occurring compound known for its role in various biological processes. The addition of the 3-bromopropyl group introduces new chemical properties, making this compound a valuable tool for researchers exploring its potential applications in drug discovery and material science.
The synthesis of 2-(3-bromopropyl)-6-hydroxymandelic acid involves a series of carefully designed chemical reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound through methods such as nucleophilic substitution and coupling reactions. Researchers have also explored the use of catalytic systems to enhance the yield and purity of the product, ensuring that it meets the high standards required for both laboratory and industrial applications.
One of the most promising aspects of 2-(3-bromopropyl)-6-hydroxymandelic acid is its potential in drug development. Studies have shown that this compound exhibits interesting pharmacological properties, including antioxidant and anti-inflammatory activities. These findings have led to investigations into its potential use as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, the compound's ability to modulate cellular signaling pathways has made it a valuable tool in studying disease mechanisms at the molecular level.
Another area where 2-(3-bromopropyl)-6-hydroxymandelic acid has shown promise is in material science. Its unique chemical structure allows it to form stable complexes with metal ions, making it a candidate for applications in catalysis and sensor technology. Recent research has focused on its ability to act as a chelating agent, which could be exploited in the development of more efficient industrial catalysts and environmental remediation technologies.
In terms of toxicity and safety, 2-(3-bromopropyl)-6-hydroxymandelic acid has undergone extensive testing to evaluate its potential risks. Studies indicate that it exhibits low toxicity at typical exposure levels, making it suitable for use in both laboratory settings and industrial applications. However, further research is needed to fully understand its long-term effects and environmental impact.
Looking ahead, the continued exploration of 2-(3-bromopropyl)-6-hydroxymandelic acid is expected to yield even more exciting discoveries. Its versatility as a chemical building block positions it as a key player in advancing our understanding of complex biological systems and developing innovative solutions to real-world challenges.
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